(2E)-3-(2-chlorophenyl)-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide
Overview
Description
The compound (2E)-3-(2-chlorophenyl)-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzothiazole core, which is known for its biological activity, and a chlorophenyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide typically involves multiple steps, starting from readily available precursors
Formation of Benzothiazole Ring: This step often involves the cyclization of 2-aminothiophenol with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the benzothiazole intermediate.
Formation of Enamide Linkage: The final step involves the coupling of the benzothiazole derivative with an acetamido-propenyl compound under conditions that favor the formation of the enamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring and the prop-2-en-1-yl group.
Reduction: Reduction reactions can target the enamide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized benzothiazole derivatives and epoxides.
Reduction: Reduced enamide derivatives, such as amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound’s benzothiazole core is known for its antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine
In medicine, derivatives of this compound are being investigated for their potential to inhibit specific enzymes or receptors, making them candidates for drug development.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the enamide linkage may participate in hydrogen bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core.
Chlorophenyl Compounds: 2-chlorophenylamine and 2-chlorophenylacetic acid are examples of compounds with a chlorophenyl group.
Uniqueness
What sets (2E)-3-(2-chlorophenyl)-N-[(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the benzothiazole and chlorophenyl groups allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
(E)-N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-(2-chlorophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-3-12-25-18-10-9-16(23-14(2)26)13-19(18)28-21(25)24-20(27)11-8-15-6-4-5-7-17(15)22/h3-11,13H,1,12H2,2H3,(H,23,26)/b11-8+,24-21? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTITMUOEHLKDN-SMZWIQFXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3Cl)S2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3Cl)S2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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